3-(1-chloroethyl)-1H-benzimidazol-2-one
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Description
Chloroethyl chloroformates are a pair of related chemical compounds with the chemical formula C3H4Cl2O2 . They can be used to form protecting groups and as N-dealkylating agents .
Synthesis Analysis
Chloroethyl chloroformate can be prepared using ethanol and phosgene . The temperature is maintained for 2 hours between 20° and 25° C after the chloroformate has been added .Molecular Structure Analysis
The molecular weight of Chloroethyl chloroformate is 142.97 g/mol . The linear formula is CH3CHClOCOCl .Chemical Reactions Analysis
Chloroformates are a class of organic compounds with the formula ROC(O)Cl . They are formally esters of chloroformic acid. Most are colorless, volatile liquids that degrade in moist air .Physical And Chemical Properties Analysis
Chloroethyl chloroformate is a colorless liquid . It has a density of 1.325 g/mL at 25 °C (lit.) . The boiling point is 118-119 °C (lit.) .Safety And Hazards
properties
IUPAC Name |
3-(1-chloroethyl)-1H-benzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-6(10)12-8-5-3-2-4-7(8)11-9(12)13/h2-6H,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWRVMPHOHSCJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N1C2=CC=CC=C2NC1=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-chloroethyl)-1H-benzimidazol-2-one |
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